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Cat. No.: B1526262 Get Quote

This technical guide provides an in-depth overview of KP-457, a selective ADAM17 inhibitor, for

its application in in vitro cellular models. The focus is on its use in the generation of functional

platelets from induced pluripotent stem cells (iPSCs), a critical area of research for

regenerative medicine and drug development. This document is intended for researchers,

scientists, and professionals in the field of drug development.

Introduction to KP-457
KP-457 is a potent and highly selective small molecule inhibitor of A Disintegrin and

Metalloproteinase 17 (ADAM17), also known as TNF-α-converting enzyme (TACE).[1][2]

ADAM17 is a transmembrane protease responsible for the "shedding" of the extracellular

domains of numerous cell surface proteins, including cytokines, growth factors, and receptors.

[2] In the context of platelet biology, ADAM17 mediates the cleavage of Glycoprotein Ibα

(GPIbα), a critical receptor for von Willebrand factor that is essential for platelet adhesion and

hemostatic function.[3][4][5]

The in vitro generation of platelets from iPSCs at a physiological temperature of 37°C is

hampered by the temperature-dependent activation of ADAM17, which leads to significant loss

of surface GPIbα.[4][6] This shedding compromises the functionality and therapeutic potential

of the resulting platelets. KP-457 addresses this challenge by effectively inhibiting ADAM17,

thereby preserving GPIbα expression and enhancing the quality of iPSC-derived platelets.[4][6]

The availability of Good Manufacturing Practice (GMP)-grade KP-457 is crucial for translating
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this research into clinical applications, ensuring the safety and consistency required for

therapeutic use.[7][8]

Mechanism of Action
The primary mechanism of action of KP-457 is the selective inhibition of the enzymatic activity

of ADAM17. It achieves this by blocking the Zn2+ chelation within the catalytic domain of the

enzyme.[1][3] By inhibiting ADAM17, KP-457 prevents the proteolytic cleavage and subsequent

shedding of its substrates from the cell surface.

In the specific application of iPSC-derived platelet generation, KP-457's inhibition of ADAM17

directly prevents the shedding of the GPIbα subunit from the platelet surface. This retention of

GPIbα is critical for the platelet's ability to adhere to sites of vascular injury and perform its

hemostatic function.[3] Studies have shown that this targeted inhibition by KP-457 is more

effective in preserving GPIbα than broader-acting pan-metalloproteinase inhibitors or inhibitors

of upstream pathways like p38 MAPK.[4]
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Mechanism of KP-457 in preventing GPIbα shedding.

Quantitative Data: Selectivity and Potency
KP-457 demonstrates high selectivity for ADAM17 over other related enzymes, such as other

ADAMs and Matrix Metalloproteinases (MMPs), minimizing off-target effects. This selectivity is

a key advantage over less specific inhibitors like the pan-metalloproteinase inhibitor GM-6001.

Table 1: Inhibitory Activity (IC50) of KP-457 against various Metalloproteinases[1]

Enzyme IC50 (nM)

ADAM17 11.1

ADAM10 748

MMP2 717

MMP3 9760

MMP8 2200

MMP9 5410

MMP13 930

MMP14 2140

MMP17 7100

Table 2: Comparative IC50 for Inhibition of GPIbα Shedding[3]

Inhibitor Target IC50 (nmol/l)

KP-457 ADAM17 10.6

GM-6001 Pan-metalloproteinase 53.8

Experimental Protocols
The following is a representative protocol for the use of KP-457 in the in vitro generation of

platelets from iPSCs, based on published methodologies.[1]
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Preparation of KP-457 Solutions
Stock Solution: Prepare a stock solution of KP-457 in DMSO. For example, a 20.8 mg/mL

stock.

Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Avoid repeated freeze-thaw cycles.

Working Solution: Prepare the working solution fresh on the day of use. The final

concentration used in culture is typically 15 µM.[1][3]

Generation of iPSC-Derived Platelets
This protocol outlines the key phases of differentiation, highlighting the application of KP-457.

Generation of Hematopoietic Progenitor Cells (HPCs):

Culture iPSCs on C3H10T1/2 feeder cells.

Induce hematopoietic differentiation in the presence of growth factors such as vascular

endothelial growth factor (VEGF).

On day 14 of culture, transfer approximately 3 x 10^4 HPCs onto fresh C3H10T1/2 feeder

cells.[1]

Megakaryocyte (MK) Differentiation and Platelet Production:

Culture the HPCs in a differentiation medium supplemented with 50 ng/mL stem cell factor,

100 ng/mL thrombopoietin, and 25 U/mL heparin sodium.[1]

Add KP-457 to the culture medium at a final concentration of 15 µM.[1][3] This is the

critical step for inhibiting GPIbα shedding.

Incubate the culture at 37°C.

Refresh the medium every 3 days.

Collection and Analysis:
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Collect nonadherent cells (platelets) on days 22-24 of culture.

Analyze the collected cells for platelet-specific markers (e.g., CD41a) and the expression

level of GPIbα using flow cytometry.
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Experimental workflow for generating iPSC-platelets with KP-457.

Summary of In Vitro Effects
The application of KP-457 in cellular models for platelet generation has yielded significant

positive outcomes:

Enhanced GPIbα Retention: KP-457 effectively blocks GPIbα shedding during the in vitro

generation of platelets at 37°C.[3][4]
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Improved Platelet Function: iPSC-derived platelets generated in the presence of KP-457

exhibit improved GPIbα-dependent aggregation, with capabilities not inferior to fresh human

platelets.[4][6]

Effective Hemostasis: In subsequent in vivo studies using immunodeficient mouse models,

platelets generated with KP-457 demonstrated better hemostatic function.[1][4]

No Impact on Platelet Yield: The use of KP-457 or the pan-inhibitor GM-6001 did not

significantly affect the total number of megakaryocytes or CD41a+ platelets produced.[3][6]

Additive Effects: When used in combination with the p38 MAPK inhibitor BIRB796, KP-457

showed an additive effect on the total yield of GPIbα-positive platelets, suggesting they

operate through distinct mechanisms.[3]

Safety Profile: Good laboratory practice studies have indicated that KP-457 is not genotoxic

and does not cause systemic toxicity at doses up to 3 mg/kg in intravenous dog studies.[3][5]

Conclusion
KP-457 is a powerful and selective tool for in vitro cellular research, particularly in the field of

hematology and regenerative medicine. Its ability to inhibit ADAM17-mediated shedding of

GPIbα is a critical advancement for producing high-quality, functional platelets from iPSC

sources. The development of a GMP-grade KP-457 paves the way for the potential clinical

application of these lab-generated platelets, offering a promising solution for donor-

independent platelet transfusions. This technical guide provides the foundational knowledge for

researchers to effectively incorporate KP-457 into their in vitro cellular models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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